molecular formula C15H18N2O3 B2629008 4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide CAS No. 1396873-80-5

4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2629008
CAS No.: 1396873-80-5
M. Wt: 274.32
InChI Key: JJCCPKFLMCSPMH-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is an organic compound that features a benzamide core with a dimethylamino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with 2-(furan-3-yl)-2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxyethyl]benzamide
  • 4-(dimethylamino)-N-[2-(thiophen-3-yl)-2-hydroxyethyl]benzamide
  • 4-(dimethylamino)-N-[2-(pyridin-3-yl)-2-hydroxyethyl]benzamide

Uniqueness

4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is unique due to the presence of the furan-3-yl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Biological Activity

4-(Dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of cardiovascular health and cancer therapy. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 278.31 g/mol
  • CAS Number : 1396573-12-8

Research indicates that compounds similar to this compound may influence various biological pathways:

  • Cardiovascular Effects :
    • A study evaluated the effects of a related compound, 4-hydroxy-furanyl-benzamide, on heart failure using an ischemia-reperfusion injury model. The results demonstrated a significant reduction in infarct area and left ventricular pressure (LVP), suggesting that these compounds may activate M2_2-muscarinic receptors and nitric oxide synthase enzymes, leading to improved cardiac function .
  • Cancer Therapeutics :
    • Benzamide derivatives have shown promise as inhibitors of the P2X7 receptor, which is implicated in various cancers. These compounds may modulate tumor growth by affecting cellular proliferation and apoptosis pathways .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of benzamide derivatives, including this compound:

Study Biological Activity Mechanism Reference
Ischemia-Reperfusion ModelDecreased infarct area and LVPM2_2-muscarinic receptor activation
P2X7 Receptor InhibitionReduced tumor growthInhibition of cancer cell proliferation
Kinase Inhibition StudiesModerate to high potency against RET kinaseTargeting RET signaling pathways in cancer

Case Studies

  • Cardiovascular Application :
    • In a controlled experiment using isolated rat hearts, administration of the 4-hydroxy-furanyl-benzamide derivative resulted in a significant decrease in LVP, indicating enhanced cardiac performance under ischemic conditions. The protective effects were negated by specific receptor antagonists, confirming the involvement of muscarinic receptors .
  • Cancer Research :
    • A series of benzamide derivatives were evaluated for their inhibitory effects on RET kinase activity. The most promising compound exhibited an IC50_{50} value indicating potent inhibition and was further tested in vivo, demonstrating reduced tumor size compared to controls .

Properties

IUPAC Name

4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-17(2)13-5-3-11(4-6-13)15(19)16-9-14(18)12-7-8-20-10-12/h3-8,10,14,18H,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCCPKFLMCSPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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